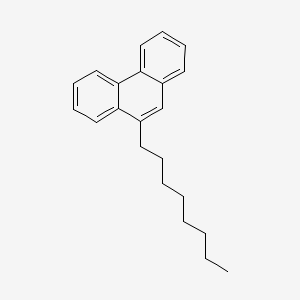

9-Octylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-octylphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26/c1-2-3-4-5-6-7-12-18-17-19-13-8-9-14-20(19)22-16-11-10-15-21(18)22/h8-11,13-17H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQRTIIRFOARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396433 | |

| Record name | 9-octylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23921-11-1 | |

| Record name | 9-octylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 9 Octylphenanthrene

Established Synthetic Pathways for 9-Octylphenanthrene

Several routes have been explored and utilized for the synthesis of phenanthrene (B1679779) derivatives, which are adaptable for the preparation of this compound. These methods leverage the reactivity of the phenanthrene nucleus and the ability to form carbon-carbon bonds.

Alkylation Approaches: Friedel-Crafts Alkylation of Phenanthrene

The Friedel-Crafts alkylation is a cornerstone method for introducing alkyl groups onto aromatic rings, including phenanthrene. This reaction typically involves treating phenanthrene with an octyl halide (such as octyl chloride) in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃) libretexts.org. The reaction is performed under anhydrous conditions to maintain the catalyst's activity. Phenanthrene derivatives can be synthesized using AlCl₃ as a catalyst in non-polar solvents like benzene (B151609), often at controlled temperatures, for example, around 70°C . While Friedel-Crafts acylation of phenanthrene is known to produce mixtures of isomers, with the 9-isomer often being a major product under specific conditions (e.g., 54% yield in ethylene (B1197577) dichloride) rsc.org, direct alkylation to the 9-position is also a targeted outcome. The octyl group's addition increases the compound's hydrophobicity, influencing its solubility and reactivity .

Palladium-Catalyzed Reaction Methodologies for Phenanthrene Derivatives

Palladium-catalyzed reactions offer sophisticated routes for functionalizing phenanthrene and related polycyclic aromatic hydrocarbons (PAHs) espublisher.comespublisher.comresearchgate.netthieme-connect.comsigmaaldrich.commdpi.comacs.orgorganic-chemistry.orgrsc.orgberkeley.edu. These methods are highly valued for their selectivity, efficiency, and ability to form carbon-carbon bonds under milder conditions compared to traditional approaches.

Advanced Cross-Coupling Strategies for Oligophenylenes

While the direct synthesis data for this compound via advanced cross-coupling strategies for oligophenylenes is not explicitly detailed in the provided search snippets, the general principles of these reactions are applicable. Iterative cross-coupling methods suggest scalability for octyl-substituted PAHs . These strategies often involve building larger aromatic systems from smaller aromatic precursors through sequential palladium-catalyzed coupling reactions. For example, double cross-coupling reactions of diborylated alkenes and arenes with dibromobiaryls can yield polycyclic aromatic hydrocarbons, including phenanthrenes researchgate.net. These advanced techniques provide routes to complex molecular architectures and are adaptable for incorporating specific alkyl chains like the octyl group.

Industrial Production Considerations and Process Control for this compound

Industrial production of this compound typically scales up laboratory synthesis methods, with a strong focus on process control to ensure high yield and purity . Key considerations include:

Purification and Isolation Techniques in this compound Synthesis

Effective purification is essential to isolate pure this compound from reaction mixtures, which may contain unreacted starting materials, catalysts, and isomeric byproducts reachemchemicals.combyjus.com. Common techniques include:

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ, in ppm), and their neighboring protons (indicated by spin-spin splitting patterns and coupling constants, J, in Hertz). For 9-Octylphenanthrene, the ¹H NMR spectrum is expected to display signals characteristic of both the aromatic phenanthrene (B1679779) core and the aliphatic octyl chain.

The phenanthrene moiety, lacking the proton at the C9 position due to substitution, will exhibit signals from the remaining aromatic protons. These protons are typically found in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and splitting patterns will be influenced by the substitution at C9.

The octyl chain (-CH₂-(CH₂)₆-CH₃) will contribute signals in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the phenanthrene ring (C9-CH₂-) is expected to resonate as a multiplet around 2.6-2.8 ppm. The internal methylene groups (-CH₂-) of the alkyl chain will appear as a series of overlapping multiplets in the range of 1.2-1.4 ppm. The terminal methyl group (-CH₃) is anticipated to resonate as a triplet, typically between 0.8-1.0 ppm, due to coupling with the adjacent methylene group.

Table 3.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenanthrene Aromatic Protons | 7.0 – 9.0 | Multiplets |

| C9-CH₂- (Octyl chain, adjacent to ring) | 2.6 – 2.8 | Multiplet |

| -(CH₂)n- (Octyl chain, internal) | 1.2 – 1.4 | Multiplets |

| -CH₃ (Octyl chain, terminal) | 0.8 – 1.0 | Triplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal, typically in the range of 0-220 ppm. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

The aromatic carbons of the phenanthrene core are expected to resonate in the region of 120-150 ppm. The carbon atom at the 9-position, directly bonded to the octyl chain, will likely exhibit a chemical shift distinct from other aromatic carbons, influenced by the electron-donating nature of the alkyl group.

The aliphatic carbons of the octyl chain will appear in the upfield region. The methylene carbon directly attached to the phenanthrene ring (C9-CH₂-) is anticipated to resonate around 30-35 ppm. The internal methylene carbons will typically fall within the 22-30 ppm range, while the terminal methyl carbon (-CH₃) will appear in the most shielded region, around 14 ppm.

Table 3.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Phenanthrene Aromatic Carbons (C1-C8, C10) | 120 – 150 |

| Phenanthrene C9 (attached to octyl) | ~130 – 140 |

| C9-CH₂- (Octyl chain, adjacent to ring) | 30 – 35 |

| -(CH₂)n- (Octyl chain, internal) | 22 – 30 |

| -CH₃ (Octyl chain, terminal) | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and exact molecular weight of a compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₂₂H₂₆), HRMS analysis is expected to yield a precise molecular ion peak corresponding to its exact mass. The calculated exact mass for C₂₂H₂₆ is approximately 290.20345 atomic mass units (u). The detection of a molecular ion peak at this precise m/z value, with a high degree of accuracy (typically within a few parts per million, ppm), provides strong evidence for the molecular formula and confirms the identity of the compound. Fragmentation patterns observed in HRMS can also offer additional structural information by revealing characteristic losses of molecular fragments.

Table 3.2: Expected HRMS Data for this compound

| Analyte | Molecular Formula | Calculated Exact Mass (u) |

| This compound | C₂₂H₂₆ | 290.20345 |

Vibrational Spectroscopy for Molecular Structure Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, FTIR is expected to reveal characteristic absorption bands associated with its hydrocarbon structure.

Key expected absorption bands include:

C-H stretching (aliphatic): Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of the methylene (-CH₂-) and methyl (-CH₃) groups of the octyl chain. spectroscopyonline.com

C-H stretching (aromatic): Weaker absorptions typically appear above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) for the aromatic C-H bonds of the phenanthrene core.

C=C stretching (aromatic): Multiple bands in the fingerprint region, typically around 1600 cm⁻¹ and 1500 cm⁻¹, are indicative of the aromatic ring system.

C-H bending (aliphatic): Characteristic bending vibrations for methylene groups (scissoring) are expected around 1465 cm⁻¹, and for methyl groups (umbrella mode) around 1375 cm⁻¹. spectroscopyonline.com

Table 3.3.1: Expected FTIR Absorption Bands for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850 – 2960 | Strong |

| Aromatic C-H Stretch | 3000 – 3100 | Medium |

| Aromatic C=C Stretch | 1600, 1500 | Medium |

| Aliphatic CH₂ Scissoring | ~1465 | Medium |

| Aliphatic CH₃ Umbrella | ~1375 | Medium |

Raman spectroscopy, like FTIR, probes molecular vibrations but through inelastic scattering of light. It is often complementary to FTIR, particularly for symmetric vibrations and nonpolar bonds. For this compound, Raman spectroscopy is expected to provide similar information regarding C-H and C=C stretching and bending modes.

Characteristic Raman bands would include:

C-H stretching (aliphatic): Bands around 2850-2960 cm⁻¹ corresponding to the stretching of C-H bonds in the octyl chain.

C-H stretching (aromatic): Bands in the region of 3000-3100 cm⁻¹ from the phenanthrene aromatic rings.

C=C stretching (aromatic): Strong bands associated with the aromatic ring system, typically around 1600 cm⁻¹.

C-C stretching (aliphatic): The symmetric C-C stretching modes within the octyl chain, often observed in the region of 1050-1150 cm⁻¹, can be particularly informative for characterizing the conformation and length of the alkyl chain. mdpi.com

Table 3.3.2: Expected Raman Scattering Bands for this compound

| Functional Group / Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850 – 2960 | Strong |

| Aromatic C-H Stretch | 3000 – 3100 | Medium |

| Aromatic C=C Stretch | ~1600 | Strong |

| Aliphatic C-C Stretch | 1050 – 1150 | Medium |

Compound List

this compound

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) analysis is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, offering invaluable information about molecular geometry, packing, and intermolecular interactions. For phenanthrene derivatives, XRD studies have elucidated the fundamental planarity of the phenanthrene core and the influence of substituents on crystal packing.

Powder X-ray Diffraction (PXRD) is also vital for assessing the phase purity of synthesized materials and can be used for structure determination when single crystals are unavailable, often in conjunction with computational methods like Rietveld refinement or generative models rsc.orgncl.ac.ukarxiv.org. These techniques collectively provide a comprehensive understanding of the crystalline architecture, which directly impacts material properties such as charge transport and optical behavior.

Table 1: Representative Crystallographic Data for a Phenanthrene Derivative

| Parameter | Value | Source |

| Crystal System | Monoclinic | ccspublishing.org.cn |

| Space Group | P21/n | ccspublishing.org.cn |

| Unit Cell Parameter 'a' | 7.9383(6) Å | ccspublishing.org.cn |

| Unit Cell Parameter 'b' | 19.5083(13) Å | ccspublishing.org.cn |

| Unit Cell Parameter 'c' | 9.4189(7) Å | ccspublishing.org.cn |

| Unit Cell Angle 'β' | 98.981(2)° | ccspublishing.org.cn |

| Density (calculated) | 1.357 g/cm³ | ccspublishing.org.cn |

Advanced Spectroscopic Characterization in Related Aromatic Systems

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about electronic structure, bonding, and molecular dynamics.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to identify and quantify compounds that emit light after absorbing photons. This process involves excitation of electrons to a higher energy state, followed by their relaxation back to the ground state, accompanied by the emission of photons horiba.comwikipedia.org. For PAHs like phenanthrene derivatives, fluorescence spectroscopy is crucial for understanding their photophysical properties and potential applications in areas such as organic electronics and sensing.

Studies on phenanthrene and its derivatives, including alkylated forms, reveal characteristic fluorescence emission profiles. For example, the excitation and emission wavelengths are key parameters that can be used for detection and quantification tandfonline.comfda.gov. While specific fluorescence data for this compound is not detailed here, related compounds like 9,10-diphenylanthracene (B110198) exhibit strong fluorescence, with emission spectra influenced by the solvent omlc.org. The fluorescence intensity is generally proportional to the absorption, and the technique's sensitivity allows for the detection of even trace amounts of these compounds, making it valuable for environmental monitoring and material characterization wikipedia.orgfda.govresearchgate.net.

Table 2: Representative Fluorescence Properties of Related Aromatic Compounds

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Source |

| 9,10-Diphenylanthracene | Cyclohexane | 350 | ~400-550 | ~1.0 | omlc.org |

UV-Vis Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy examines the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within molecules, particularly those involving conjugated π-electron systems libretexts.org. For PAHs, UV-Vis spectra are characteristic and sensitive to structural modifications, such as the addition of alkyl chains.

Phenanthrene and its derivatives typically exhibit strong absorption bands in the UV region, arising from π→π* electronic transitions within the aromatic system libretexts.orgresearchgate.net. The presence of the octyl group in this compound is expected to influence the electronic structure and thus the absorption spectrum, potentially causing bathochromic (red) shifts or changes in molar absorptivity compared to unsubstituted phenanthrene. Research on various PAHs has established correlations between molecular size, conjugation length, and absorption maxima (λmax), with larger, more conjugated systems absorbing at longer wavelengths libretexts.orgresearchgate.netacs.org. For instance, studies on PAHs in solid phases or ice matrices have provided absorption data that can serve as benchmarks researchgate.netaanda.org. The molar extinction coefficient (ε) is another critical parameter derived from UV-Vis spectra, quantifying the strength of absorption at a given wavelength libretexts.orgvscht.cz.

Table 3: Representative UV-Vis Absorption Maxima (λmax) for Phenanthrene and Related PAHs

| Compound | Solvent / Phase | λmax (nm) | Molar Extinction Coefficient (ε) | Notes | Source |

| Phenanthrene | Various | ~250-300 | Varies | Multiple absorption bands observed | libretexts.orgacs.orgvscht.cz |

| 9,10-Diphenylanthracene | Cyclohexane | ~372.5 | ~14,000 cm⁻¹/M | Scaled value | omlc.org |

| General PAHs | Solid Phase | ~200-400 | Varies | Bands related to π-π* transitions | libretexts.orgresearchgate.net |

Alternating Current (AC) Impedance Spectroscopy for Conductivity Studies

AC Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrical properties of materials, including their conductivity and dielectric behavior, by applying an AC voltage across a sample and measuring the resulting current over a range of frequencies medwinpublishers.comgamry.com. This method provides insights into charge transport mechanisms, bulk and grain boundary effects, and relaxation processes.

For organic semiconductors like phenanthrene derivatives, EIS can reveal information about charge carrier mobility and the influence of molecular structure and packing on electrical conductivity frontiersin.orgrug.nlacs.org. Studies on phenanthrene itself have shown that AC impedance measurements can characterize its electrical transport behavior, revealing contributions from both bulk and grain boundaries, and how these are affected by external factors like pressure frontiersin.org. The analysis often involves fitting the impedance data to equivalent circuit models, which can include resistive and capacitive elements, to extract parameters such as conductivity, activation energy, and dielectric constants gamry.comfrontiersin.orgresearchgate.netresearchgate.net. The correlated barrier hopping (CBH) model is frequently employed to explain the conduction mechanisms in such materials frontiersin.orgresearchgate.netresearchgate.net. While direct AC conductivity data for this compound is not presented here, the principles applied to phenanthrene and other organic semiconductors suggest that EIS would be instrumental in characterizing its charge transport properties, potentially influenced by the octyl chain's effect on solubility and molecular packing.

Table 4: Key Parameters Investigated by AC Impedance Spectroscopy in Organic Semiconductors

| Parameter | Description | Relevance to this compound |

| AC Conductivity (σ) | Measures the material's ability to conduct charge under an alternating electric field; frequency-dependent. | Crucial for understanding charge transport mechanisms and potential use in electronic devices. The octyl chain may influence solubility and film-forming properties, impacting conductivity. |

| Activation Energy (Ea) | Energy barrier that charge carriers must overcome to move; determined from temperature dependence of conductivity. | Provides insight into the mobility of charge carriers and the nature of charge transport (e.g., hopping). |

| Dielectric Constant | Material's ability to store electrical energy in an electric field. | Influences charge carrier behavior and device performance. |

| Dielectric Loss | Energy dissipated as heat due to polarization effects within the material. | Can indicate the presence of specific relaxation mechanisms or charge trapping sites. |

| Relaxation Frequency | Characteristic frequency at which charge carriers or dipoles respond to the AC field. | Helps differentiate between bulk and interfacial contributions to the overall impedance. |

| Correlated Barrier Hopping (CBH) Model | A theoretical model used to describe charge transport in disordered organic materials. | Provides a framework for interpreting AC conductivity data and understanding the hopping mechanism of charge carriers in this compound. |

Compound List:

this compound

Phenanthrene

3-(Trifluoromethyl)phenanthrene

Dimethyl phenanthrene-9,10-dicarboxylate

9,10-Diphenylanthracene

Polycyclic Aromatic Hydrocarbons (PAHs)

Alkylphenanthrenes

Computational Chemistry and Theoretical Investigations of 9 Octylphenanthrene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, employing quantum mechanics to study the electronic structure of molecules and predict their physical and chemical properties wikipedia.orgmdpi.com. These methods aim to solve approximations of the Schrödinger equation to understand the behavior of electrons within a molecule. Key aspects include determining molecular geometry, calculating electronic energy levels, and mapping electron density distributions wikipedia.orgmdpi.com.

For a compound like 9-Octylphenanthrene, quantum chemical calculations would be instrumental in predicting its reactivity. By analyzing frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can infer potential sites for electrophilic or nucleophilic attack mdpi.com. Furthermore, calculations can map electrostatic potential surfaces, revealing regions of positive and negative charge that influence intermolecular interactions and reaction pathways. Methods such as Density Functional Theory (DFT), Hartree-Fock, and coupled cluster methods are commonly employed for these investigations, offering varying levels of accuracy and computational cost wikipedia.orgmdpi.comaspbs.com. These theoretical studies can elucidate reaction mechanisms, identify transition states, and estimate activation energies for chemical transformations involving this compound.

However, specific quantum chemical calculations focused on the electronic structure and reactivity prediction of this compound were not found in the provided search results. Consequently, no detailed research findings or data tables pertaining to this specific application for this compound can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a system at an atomic level github.ioresearchgate.net. These simulations are crucial for understanding conformational changes, molecular flexibility, and the nature of intermolecular interactions github.ioresearchgate.netnih.gov.

For this compound, MD simulations could be employed to explore the various conformations adopted by the octyl side chain and the phenanthrene (B1679779) core. This would involve simulating the molecule's movement in different environments (e.g., vacuum, solvent) using molecular mechanics force fields that describe the potential energy of the system github.io. Such simulations can reveal how the molecule's shape and flexibility influence its interactions with other molecules, surfaces, or biological targets. By analyzing trajectories, researchers can quantify parameters like root-mean-square deviation (RMSD) to assess conformational stability and identify key interactions, such as van der Waals forces or pi-pi stacking, that govern its behavior in condensed phases github.iomdpi.com.

Specific molecular dynamics simulations focusing on the conformational analysis and intermolecular interactions of this compound were not identified in the provided search results. Therefore, detailed research findings or data tables for this specific application concerning this compound cannot be provided.

Density Functional Theory (DFT) Studies of Intermolecular Forces and Crystal Lattice Stability

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of materials by focusing on the electron density wikipedia.orgmdpi.comaspbs.com. It is particularly effective for studying the electronic properties of molecules and solids, including the forces that govern their assembly into crystalline structures mdpi.comnih.govcaltech.edu. DFT is a powerful tool for understanding intermolecular forces, such as hydrogen bonding, halogen bonding, and van der Waals interactions, which are critical for determining crystal packing and lattice stability mdpi.comnih.govcaltech.edumdpi.comnih.gov.

In the context of this compound, DFT calculations could be used to predict its crystal structure and analyze the energetic contributions of various intermolecular interactions to its solid-state stability. By performing calculations on model systems or crystal structures, researchers can identify the dominant non-covalent interactions responsible for holding the molecules together in the crystal lattice nih.govcaltech.edumdpi.com. DFT can also assist in locating hydrogen atoms accurately and predicting thermal effects, thereby complementing experimental crystallographic data nih.gov. Furthermore, DFT methods, often combined with dispersion corrections (e.g., DFT-D3), are vital for accurately describing weak interactions that significantly influence crystal lattice energy and stability mdpi.comcaltech.edu.

However, specific DFT studies investigating the intermolecular forces and crystal lattice stability of this compound were not found within the provided search results. Consequently, detailed research findings or data tables related to these specific DFT applications for this compound cannot be presented.

Mechanistic Modeling of Chemical Transformations Involving this compound

Mechanistic modeling involves developing theoretical frameworks based on the underlying physical, chemical, and biological processes that govern a system's behavior americanpharmaceuticalreview.comrsc.orgnih.gov. These models are constructed using fundamental principles such as conservation laws (mass, energy, momentum) and are often expressed through differential equations or rate laws americanpharmaceuticalreview.com. The primary goal of mechanistic modeling is to understand, predict, and optimize complex processes.

For chemical transformations involving this compound, mechanistic modeling could be applied to elucidate reaction pathways. This would involve defining elementary steps, identifying intermediates and transition states, and quantifying reaction rates. For instance, if this compound were to undergo oxidation, photolysis, or other reactions, a mechanistic model could simulate the kinetics of these processes, predict the influence of various reaction conditions (e.g., temperature, presence of catalysts), and identify key factors controlling product formation americanpharmaceuticalreview.comrsc.orgnih.govnih.gov. Such modeling can provide a deeper understanding of how the molecular structure of this compound dictates its chemical behavior.

However, specific mechanistic modeling studies detailing chemical transformations of this compound were not identified in the provided search results. Therefore, detailed research findings or data tables for this specific application concerning this compound cannot be presented.

Computational chemistry and theoretical investigations, including quantum chemical calculations, molecular dynamics simulations, DFT studies, and mechanistic modeling, are indispensable tools for understanding the properties and behavior of chemical compounds like this compound. These methods offer atomic-level insights into electronic structure, reactivity, molecular dynamics, intermolecular interactions, and reaction mechanisms. While the general principles and applications of these techniques are well-documented, specific published research detailing these investigations for this compound was not found within the scope of this review. Further studies would be required to provide concrete data and detailed findings for this particular compound in these advanced theoretical areas.

Chemical Transformations and Reaction Mechanisms of 9 Octylphenanthrene

Electrophilic Substitution Reactions on the Phenanthrene (B1679779) Core

Phenanthrene, like other polycyclic aromatic hydrocarbons, readily participates in electrophilic aromatic substitution (EAS) reactions. These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. Theoretical calculations and experimental observations indicate that the 9 and 10 positions of the phenanthrene core are the most reactive sites for EAS due to the greater stability of the intermediate sigma complex formed during these reactions. The 9,10 bond in phenanthrene exhibits alkene-like character, further enhancing its reactivity towards electrophiles quora.comlibretexts.org. In 9-octylphenanthrene, the 9-position is already substituted by the octyl group, making the 10-position the primary site for electrophilic attack.

Halogenation Processes (e.g., Bromination, Chlorination)

Halogenation, specifically bromination and chlorination, are common electrophilic substitution reactions for phenanthrene derivatives. These reactions typically require a halogen molecule (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) byjus.com. The Lewis acid polarizes the halogen-halogen bond, generating a more potent electrophilic species (e.g., Br⁺ or Cl⁺). This electrophile then attacks the electron-rich aromatic system of this compound, preferentially at the 10-position, leading to the formation of a substituted product and regeneration of the aromaticity byjus.com.

The general mechanism involves:

Formation of the electrophile: The Lewis acid coordinates with the halogen molecule, weakening the X-X bond and creating a polarized complex.

Electrophilic attack: The π electrons of the phenanthrene core, particularly at the 10-position, attack the electrophilic halogen atom, forming a carbocation intermediate (sigma complex).

Proton abstraction: A base (often the Lewis acid-halide complex) removes a proton from the carbon bearing the electrophile, restoring aromaticity and forming the halogenated product.

Table 5.1.1: Halogenation Reactions of this compound

| Reaction Type | Reagents | Catalyst | Conditions | Expected Major Product(s) |

| Bromination | Bromine (Br₂) | AlCl₃ or FeCl₃ | Anhydrous conditions, typically in an inert solvent (e.g., CCl₄, CS₂) | 10-Bromo-9-octylphenanthrene |

| Chlorination | Chlorine gas (Cl₂) | AlCl₃ or FeCl₃ | Anhydrous conditions, typically in an inert solvent (e.g., CCl₄, CS₂) | 10-Chloro-9-octylphenanthrene |

Oxidation Pathways of this compound

This compound can undergo oxidation reactions, typically affecting the aromatic core of the phenanthrene system. Strong oxidizing agents are commonly employed for such transformations. Oxidation can lead to the formation of quinone structures, which are characterized by the presence of carbonyl groups within the aromatic framework.

Common oxidizing agents used for PAHs like phenanthrene include chromic acid (CrO₃), potassium permanganate (B83412) (KMnO₄), and hydrogen peroxide (H₂O₂) under acidic conditions . These reagents can oxidize the phenanthrene core, often leading to the formation of phenanthrenequinone (B147406) (9,10-phenanthrenequinone) or other related quinone derivatives. The octyl side chain is generally more resistant to oxidation under these conditions compared to the reactive sites on the aromatic rings.

Table 5.2: Oxidation Reactions of this compound

| Oxidizing Agent | Conditions | Expected Major Product(s) |

| Chromic Acid (CrO₃) | Acidic conditions (e.g., acetic acid) | 9,10-Phenanthrenequinone, other quinone derivatives |

| Potassium Permanganate (KMnO₄) | Acidic or neutral conditions | 9,10-Phenanthrenequinone, potential ring cleavage products |

| Hydrogen Peroxide (H₂O₂) | Acidic conditions | 9,10-Phenanthrenequinone |

Reduction Reactions of this compound

Reduction reactions of this compound typically involve the saturation of the aromatic system, most commonly through catalytic hydrogenation. This process converts the unsaturated aromatic rings into saturated or partially saturated cyclic structures.

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a standard method for reducing aromatic compounds . In the case of phenanthrene derivatives, hydrogenation can lead to the formation of dihydrophenanthrene species. Specifically, the reduction of this compound is expected to yield 9,10-dihydro-9-octylphenanthrene, where the double bond between the 9 and 10 positions is reduced to a single bond. Further reduction under more vigorous conditions could lead to further saturation of the rings.

Table 5.3: Reduction Reactions of this compound

| Reducing Agent | Catalyst | Conditions | Expected Major Product(s) |

| Hydrogen gas (H₂) | Pd/C or Ni | Catalytic hydrogenation, moderate pressure and temperature | 9,10-Dihydro-9-octylphenanthrene |

| Hydrogen gas (H₂) | Pd/C or Ni | More vigorous conditions (higher pressure/temperature) | Partially or fully saturated octylphenanthrene derivatives |

This compound as a Crucial Building Block in Complex Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its rigid, π-conjugated phenanthrene core, combined with the solubility-enhancing octyl chain. This combination makes it amenable to incorporation into more complex molecular architectures, particularly in the fields of material science and supramolecular chemistry .

The phenanthrene moiety provides desirable photophysical properties, such as fluorescence, and a planar structure suitable for π-stacking interactions. The octyl group significantly improves the solubility of the compound in organic solvents, which is crucial for processing and fabrication in applications like thin-film devices, organic electronics, and as components in polymers or liquid crystals . Chemists can further functionalize the remaining reactive positions on the phenanthrene core (e.g., the 10-position) or modify the octyl chain to create tailored molecules with specific electronic, optical, or structural characteristics sigmaaldrich.comlifechemicals.com.

Table 5.4: Applications of this compound as a Building Block

| Application Area | Role of this compound | Examples of Derived Materials/Molecules |

| Material Science | Provides a rigid, fluorescent core; enhances solubility in organic media; enables π-stacking interactions. | Polymers with enhanced thermal stability and fluorescence; components in organic light-emitting diodes (OLEDs); thin-film devices. |

| Organic Synthesis | Acts as a scaffold for creating complex organic molecules; allows for functionalization at available positions. | Precursors for advanced organic materials; intermediates in multi-step syntheses of functional molecules. |

| Supramolecular Chemistry | Contributes to ordered molecular assemblies; can be functionalized for specific binding or self-assembly properties. | Components in molecular wires, sensors, or host-guest systems. |

Applications in Advanced Materials Science and Engineering

Role of 9-Octylphenanthrene in Organic Electronics

Phenanthrene (B1679779) derivatives are recognized as important components in the field of organic electronics. researchgate.net This is largely due to the extended π-conjugation of the phenanthrene core, which facilitates charge transport, a fundamental requirement for semiconductor materials. acsmaterial.com The incorporation of an octyl group onto the phenanthrene structure, creating this compound, serves a critical function by enhancing the material's solubility in common organic solvents. researchgate.net This improved solubility is highly valuable for the fabrication of thin-film devices, a common architecture for organic electronic components like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netacsmaterial.com The ability to process the material from solution allows for simpler and more cost-effective manufacturing techniques compared to the vacuum deposition methods often used for inorganic electronics. researchgate.net

This compound in Photochemistry and Fluorescent Material Development

The phenanthrene core of this compound imparts distinct photochemical properties, making it a useful building block for fluorescent materials. researchgate.net The compound's structure contributes to an increased fluorescence compared to the unsubstituted phenanthrene molecule. researchgate.net Research into related structures, such as planarized 9-phenylanthracene, has shown that a rigid and planar aromatic system can lead to a bathochromic shift (a shift to longer wavelengths) in light absorption, an increased molar absorption coefficient, and intense fluorescence. researchgate.net These characteristics are highly desirable for the development of new materials for applications such as fluorescent probes and emitters in OLEDs. researchgate.netresearchgate.net this compound is utilized as an additive in polymeric systems specifically to enhance their fluorescent properties. researchgate.net

Polymer Modification and Performance Enhancement with this compound

This compound is incorporated into various polymer matrices as an additive to modify and improve their intrinsic properties.

One of the key applications of this compound in polymer science is its use as an additive to enhance the thermal stability of materials. researchgate.net When incorporated into polymer matrices such as poly(methyl methacrylate) (PMMA), it can help improve the material's resistance to thermal degradation. researchgate.net The thermal degradation of pure PMMA typically begins to occur at temperatures around 165 °C. ensingerplastics.com The addition of stabilizing additives is a common strategy to elevate the degradation temperature and extend the service life of the polymer. While specific quantitative data on the performance of this compound in PMMA was not available in the surveyed literature, studies confirm its role as a thermal stability enhancer in such systems. researchgate.net

The properties that this compound imparts to polymers, such as enhanced thermal stability and mechanical strength, make it a valuable component in the formulation of high-performance coatings and adhesives. researchgate.net The hydrophobic nature of the compound is particularly beneficial for these applications, as it can improve the moisture resistance of a coating, protecting the underlying substrate from corrosion or degradation. researchgate.net In adhesives, enhanced polymer chain integrity and thermal properties can lead to stronger and more durable bonds capable of withstanding harsher environmental conditions. researchgate.net

This compound as a Dispersing Agent for Two-Dimensional Materials

The liquid-phase exfoliation of graphite (B72142) to produce graphene is a promising method for large-scale production, but it often requires the use of a dispersing agent to prevent the graphene sheets from re-aggregating. Aromatic molecules are often investigated for this purpose due to their potential for π-π stacking interactions with the graphene surface.

This compound has been studied as a potential dispersant for graphene in N-Methyl-2-pyrrolidone (NMP). Research shows that in this specific solvent system, the number of aromatic rings in the dispersant affects performance. In one study, octylphenanthrene yielded a graphene dispersion with a concentration of 10 µg/mL. This was less effective than dispersants with fewer aromatic rings, such as octylbenzene (B124392) (101 µg/mL), and was even less effective than using no dispersant at all in NMP (22 µg/mL). This finding suggests that for effective dispersion, a balance must be struck between the dispersant's affinity for the graphene sheet and its affinity for the solvent.

Table 1: Graphene Dispersion Efficiency of Various Aromatic Compounds in NMP This table presents data from a study comparing the ability of different dispersant molecules to exfoliate and disperse graphene in the solvent N-Methyl-2-pyrrolidone (NMP).

| Dispersant | Aromatic Core | Alkyl Chain | Graphene Concentration (µg/mL) |

| None (Control) | N/A | N/A | 22 |

| Butylbenzene (B1677000) | Benzene (B151609) | Butyl (-C₄H₉) | 92 |

| Octylbenzene | Benzene | Octyl (-C₈H₁₇) | 101 |

| Hexadecylbenzene | Benzene | Hexadecyl (-C₁₆H₃₃) | 128 |

| Octylnaphthalene | Naphthalene (B1677914) | Octyl (-C₈H₁₇) | 35 |

| This compound | Phenanthrene | Octyl (-C₈H₁₇) | 10 |

| Data sourced from a study by Takaishi et al., published in MDPI. |

Graphene Dispersion Efficacy and Mechanisms

The dispersion of graphene, a two-dimensional nanomaterial, in a liquid medium is critical for many of its applications. nanografi.commdpi.com This process often requires a dispersant to prevent the graphene sheets from aggregating due to strong van der Waals forces. mdpi.com Molecules with large aromatic rings are often considered for this role because of their potential for strong π-π stacking interactions with the graphene surface. mdpi.comresearchgate.net

The phenanthrene core of this compound is a large polycyclic aromatic hydrocarbon that can, in theory, adhere strongly to the basal plane of graphene through such π-π interactions. mdpi.comresearchgate.net This interaction is a key mechanism for anchoring the dispersant molecule to the graphene sheet, while the alkyl tail is designed to provide steric hindrance and promote solubility in the solvent, thus stabilizing the dispersion.

However, experimental studies have shown that this compound is a surprisingly ineffective dispersant for exfoliating graphite in N-methyl-2-pyrrolidone (NMP), a common solvent for this purpose. mdpi.com Research that systematically evaluated various dispersants found that the concentration of graphene dispersed using this compound was exceptionally low, even lower than when no dispersant was used at all. mdpi.comresearchgate.net This suggests that strong interaction between the dispersant and graphene is not the only factor governing performance. mdpi.com The affinity between the dispersant and the solvent is also critically important. mdpi.comresearchgate.net The poor performance of this compound indicates that its affinity for the NMP solvent is likely low, which hinders its ability to effectively stabilize the graphene sheets once they are exfoliated from the bulk graphite. mdpi.com

Influence of Alkyl Chain Length on Dispersant Performance

The performance of a dispersant molecule is significantly dependent on its structure, including the length of its non-polar alkyl chain. mdpi.comokayama-u.ac.jp Studies on alkylbenzenes as graphene dispersants have demonstrated a clear trend related to the alkyl substituent. mdpi.com By comparing molecules with the same aromatic core (a benzene ring) but different chain lengths, researchers have found that longer alkyl chains lead to more effective graphene dispersion. mdpi.comresearchgate.net

For instance, in one study, hexadecylbenzene, with a 16-carbon chain, was found to be a more efficient dispersant than octylbenzene (8-carbon chain). mdpi.com Similarly, octylbenzene outperformed butylbenzene (4-carbon chain). mdpi.comresearchgate.net These results suggest that a longer alkyl chain is more effective at exfoliating graphite and stabilizing the resulting graphene sheets in the solvent. mdpi.comresearchgate.net This is attributed to enhanced steric repulsion between the coated graphene sheets, which prevents re-aggregation.

| Dispersant | Alkyl Chain Length | Graphene Concentration (µg/mL) |

|---|---|---|

| Butylbenzene | 4 Carbons | 92 |

| Octylbenzene | 8 Carbons | 101 |

| Hexadecylbenzene | 16 Carbons | 128 |

Data sourced from a study on the structural optimization of alkylbenzenes as graphene dispersants. mdpi.comresearchgate.net

Impact of Aromatic Ring Structure on Interfacial Interactions

A comparative study of dispersants with an identical octyl chain but different aromatic heads—octylbenzene, octylnaphthalene, and this compound—yielded counterintuitive results. mdpi.com It was expected that the larger aromatic rings would lead to stronger interactions with graphene and thus better dispersion. mdpi.com However, the opposite was observed: as the number of aromatic rings in the dispersant increased, its ability to disperse graphene decreased significantly. mdpi.comresearchgate.net Octylbenzene was the most effective of the three, while this compound was the least effective. mdpi.com

This outcome underscores that the interfacial interactions are not solely governed by the π-π stacking between the dispersant and graphene. mdpi.com The solubility and affinity of the dispersant molecule within the chosen solvent play a crucial role. mdpi.comokayama-u.ac.jp The larger, more rigid aromatic systems like naphthalene and phenanthrene have lower affinity for the NMP solvent compared to benzene. mdpi.com This poor solvation appears to override any potential benefits gained from increased π-π stacking, leading to reduced dispersion performance. mdpi.comresearchgate.net

| Dispersant | Aromatic Structure | Graphene Concentration (µg/mL) |

|---|---|---|

| Octylbenzene | Benzene | 101 |

| Octylnaphthalene | Naphthalene | 35 |

| This compound | Phenanthrene | 10 |

Data sourced from a comparative study of alkyl aromatic compounds as graphene dispersants. mdpi.com

Applications in Dye and Pigment Manufacturing

This compound serves as a useful intermediate in the chemical industry, including in the production of dyes and pigments. Its utility in this sector stems from the inherent fluorescent properties of the phenanthrene core.

In the context of colorants, the phenanthrene structure can act as a chromophore, the part of a molecule responsible for its color by absorbing light at specific wavelengths. scispace.com The octyl group, along with other potential substitutions on the phenanthrene ring, can act as an auxochrome. scispace.com Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength and intensity of the light absorption, thereby altering or enhancing the color. scispace.com

The presence of the C8H17 octyl group also significantly increases the molecule's hydrophobicity and its solubility in nonpolar organic solvents. This property is valuable for incorporating the chromophore into various media, such as plastics, coatings, or inks, where solubility is a key factor for achieving uniform coloration. Therefore, this compound functions as a building block, allowing chemists to construct more complex and specialized dye molecules with tailored properties for specific applications.

Investigations into Biological Activities and Interactions Excluding Clinical and Safety Data

Interactions with Cellular Components: Membranes and Proteins

9-Octylphenanthrene's interaction with cellular components, particularly membranes and proteins, is a key area of research due to its potential influence on cellular functions. The compound's hydrophobic nature, attributed to the octyl group attached to the phenanthrene (B1679779) core, allows it to integrate into lipid bilayers . This integration can lead to alterations in membrane fluidity, which in turn may impact cellular signaling pathways .

Beyond membrane fluidity, research suggests that this compound may also bind to proteins . Such binding can affect protein stability and function, potentially leading to changes in enzymatic activities or signal transduction processes . While specific protein targets for this compound have not been extensively detailed in the provided literature, general studies on membrane proteins highlight their critical roles in cellular processes, including enzymatic activity, signal transduction, and transport cube-biotech.com. Peripheral membrane proteins, for instance, can adhere temporarily to membranes and may interact with integral membrane proteins or penetrate the lipid bilayer's peripheral regions wikipedia.org. These interactions are crucial for regulating cell signaling and other cellular events wikipedia.org.

Observed Antimicrobial Activities Against Microorganisms

While direct, extensive studies detailing the antimicrobial activity of this compound against a broad spectrum of microorganisms were not explicitly found in the provided search results, the broader class of phenanthrene derivatives has been noted for interest in evaluating potential biological activity chemenu.com. General research into antimicrobial agents from natural sources, such as plant extracts, indicates that various compounds can exhibit activity against bacteria and fungi brieflands.commdpi.comfrontiersin.orgbiorxiv.org. These studies often focus on identifying novel antimicrobial substances due to the increasing challenge of antibiotic resistance brieflands.commdpi.combiorxiv.orgnih.gov. The mechanisms by which such compounds exert their effects can involve a variety of biochemical interactions, though specific mechanisms for this compound in this context are not detailed.

Enzyme Inhibition Studies in Metabolic Pathways

Research indicates that this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways . Specifically, in vitro studies have shown that the compound can inhibit cytochrome P450 enzymes . Cytochrome P450 enzymes are a superfamily of enzymes that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs . The inhibition of these enzymes can have significant implications for drug metabolism and efficacy.

Enzyme inhibition is a fundamental concept in biochemical genetics and medicinal chemistry, serving as a key regulatory mechanism in metabolic pathways and a target for disease treatment numberanalytics.comlibretexts.org. Inhibitors can act through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, by binding to different sites on the enzyme or its substrate complex numberanalytics.comlibretexts.org. The structural similarity between substrates and inhibitors can drive competitive inhibition, a principle exploited in the development of drugs targeting metabolic processes in bacteria and cancer cells libretexts.org. While the specific metabolic pathways affected by this compound beyond cytochrome P450 inhibition are not detailed, the compound's capacity to influence enzymatic activity positions it as a subject of interest within this research domain.

Environmental Detection and Advanced Analytical Methodologies for 9 Octylphenanthrene

Occurrence in Environmental Samples and Emissions

Alkylated polycyclic aromatic hydrocarbons (aPAHs), including derivatives of phenanthrene (B1679779), are widespread environmental contaminants. researchgate.net They are commonly found in petroleum-derived products and can enter the environment through various pathways, including crude oil spills. nih.gov Unlike their parent compounds, which are typically formed during the incomplete combustion of organic matter (pyrogenic sources), aPAHs are significant components of crude oils and other fossil fuels (petrogenic sources). nih.govcedre.fr As a result, their presence in environmental samples often indicates contamination from petrogenic emissions. The addition of alkyl chains to the basic PAH structure, such as the octyl group in 9-octylphenanthrene, can alter the compound's physicochemical properties, potentially affecting its environmental fate and persistence. researchgate.net

Presence in Combustion Emissions from Oil-Fired Residential Sources

Combustion of hydrocarbon-based fuels, including fuel oil used for residential heating, is a known source of polycyclic aromatic hydrocarbons (PAHs). merel.siepa.gov These emissions contain a complex mixture of organic compounds, including a group known as polycyclic organic matter (POM), which encompasses PAHs and their derivatives. epa.gov Fuel oil itself contains a significant proportion of alkylated PAHs, which are less abundant than their parent compounds but are key constituents of petrogenic products. cedre.fr

While direct analysis specifically identifying this compound in the emissions from oil-fired residential heaters is not extensively documented in available research, the foundational materials for these emissions are rich in aPAHs. The combustion process in residential heating systems can lead to the release of these compounds into the atmosphere. epa.gov Studies assessing emissions from various combustion sources, such as wildfires, have identified numerous alkylated PAHs, including methylphenanthrenes, highlighting their release during combustion processes. acs.org Given that fuel oils are petroleum distillates, it is understood that their combustion will contribute to the environmental load of aPAHs.

Chromatographic Separation Techniques for Alkylated Polycyclic Aromatic Hydrocarbons (PAHs)

The precise identification and quantification of alkylated PAH isomers in complex environmental samples present a significant analytical challenge. The vast number of structurally similar isomers requires advanced high-resolution analytical techniques to achieve adequate separation for accurate measurement. nsf.gov

Donor-Acceptor Complex Chromatography (DACC) for Ring Number Separation

Donor-Acceptor Complex Chromatography (DACC) is a specialized form of liquid chromatography that has gained popularity for the analysis and sample cleanup of PAHs from complex matrices. thermofisher.com This technique utilizes stationary phases with electron-acceptor properties that interact with the electron-rich π-systems of PAHs, which act as electron donors. nih.gov

This interaction allows for the separation of aromatic compounds based on the number of fused aromatic rings. An analytical method was developed for quantifying mineral oil aromatic hydrocarbons by separating those with one or two aromatic rings from those with three or more. researchgate.net This fractionation is crucial for toxicological assessment, as PAHs with 3–7 rings are often of higher concern. researchgate.net DACC is often used as an online sample enrichment and cleanup step before further analysis. thermofisher.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)

For highly complex mixtures like those containing numerous aPAH isomers, conventional one-dimensional gas chromatography is often insufficient. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) has emerged as a powerful tool for this purpose. nsf.gov GCxGC utilizes two different capillary columns with distinct separation mechanisms (e.g., non-polar and polar), providing a greatly enhanced peak capacity and resolving power. nsf.gov

This technique allows for the detailed characterization of highly alkylated PAHs that form extremely complex mixtures in environmental and petroleum-based samples. researchgate.net The increased separation allows for the allocation of sectors in the resulting two-dimensional chromatogram to PAHs with specific ring numbers and degrees of alkylation, which is critical for source identification and environmental forensics. researchgate.net

Liquid Chromatography Coupled to Gas Chromatography with Flame Ionization Detection (LC-GC-FID)

The online coupling of liquid chromatography (LC) with gas chromatography (GC) and a flame ionization detector (FID) is another advanced technique for the analysis of hydrocarbon mixtures. This hyphenated system leverages the separation power of both LC and GC. In the context of aPAH analysis, LC, often employing a DACC column, can first be used to fractionate a sample by the number of aromatic rings. researchgate.net

These fractions can then be automatically transferred to a GC system for further, more detailed separation of individual compounds or isomeric groups. The flame ionization detector provides a robust and sensitive response for the quantification of hydrocarbons. This LC-GC-FID setup has been successfully applied to determine the quantities of different aromatic hydrocarbon fractions in cosmetic raw materials. researchgate.net

| Technique | Principle of Separation | Application in Alkylated PAH Analysis |

| Donor-Acceptor Complex Chromatography (DACC) | Based on the formation of charge-transfer complexes between electron-donor PAHs and an electron-acceptor stationary phase. Separation is correlated with the number of aromatic rings. | Sample cleanup and fractionation of complex mixtures into groups based on the number of aromatic rings (e.g., 1-2 rings vs. 3+ rings). thermofisher.comresearchgate.net |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) | Utilizes two columns with different selectivities. The entire sample is subjected to separation in both dimensions, providing greatly increased resolving power. | High-resolution separation of complex isomeric mixtures of aPAHs that cannot be resolved by single-column GC. nsf.gov |

| Liquid Chromatography - Gas Chromatography - Flame Ionization Detection (LC-GC-FID) | Combines LC for initial sample fractionation (e.g., by ring number) with high-resolution GC separation of the transferred fractions, followed by FID detection. | Quantitation of specific fractions of aromatic hydrocarbons (e.g., those separated by DACC) in complex samples. researchgate.net |

Utilization of this compound as an Analytical Standard in Environmental Chemical Analysis

The accurate quantification of chemical compounds in environmental samples relies on the use of well-characterized analytical standards. scbt.com For PAHs, individual reference standards are used to create calibration curves for quantification and to confirm compound identity based on retention time in chromatographic systems. alsenvironmental.co.uksigmaaldrich.com

The quantification of specific alkylated PAH isomers is often hampered by the lack of commercially available, individual analytical standards for every possible isomer. cedre.fr In practice, the quantification of alkylated homologous groups in GC-MS has often been performed by using the response factor of the respective unsubstituted parent compound (e.g., using the phenanthrene standard to quantify all alkyl-phenanthrenes). cedre.fr However, this approach is an approximation, as the analytical response can differ between the parent compound and its alkylated derivatives. cedre.fr While parent PAHs like phenanthrene are readily available as certified analytical standards for environmental analysis, specific information regarding the widespread commercial availability and use of this compound as a routine analytical standard is not prominent in the reviewed literature. sigmaaldrich.com

Future Research Directions and Emerging Paradigms for 9 Octylphenanthrene

Exploration of Novel, Sustainable Synthetic Pathways

The synthesis of alkylated polycyclic aromatic hydrocarbons (PAHs), including 9-octylphenanthrene, is an area ripe for innovation, with a strong emphasis on developing greener and more efficient methodologies. Traditional synthetic routes often involve harsh conditions, multiple steps, and significant waste generation, prompting research into more sustainable alternatives.

Future research should focus on catalytic approaches that minimize environmental impact. Palladium-catalyzed reactions, such as Heck reactions and cyclization processes, have shown promise in constructing phenanthrene (B1679779) frameworks and introducing alkyl substituents espublisher.comresearchgate.net. However, the development of more atom-economical and energy-efficient catalytic systems is crucial. This includes exploring earth-abundant metal catalysts or organocatalysts that can operate under milder conditions, potentially utilizing visible light or electrochemical methods acs.orgfrontiersin.org.

The use of renewable feedstocks and the reduction of hazardous solvents are also key aspects of sustainable synthesis. Researchers are investigating one-pot multi-component reactions and Friedel-Crafts approaches that can streamline synthesis and improve yields while reducing waste mdpi.comrsc.org. Furthermore, the direct C–H functionalization of PAHs offers a more direct route to substituted compounds, potentially bypassing pre-functionalization steps rsc.org. Developing regioselective C–H alkylation methods for phenanthrene, specifically at the 9-position, represents a significant future direction for more efficient synthesis of this compound and its analogs. The integration of flow chemistry principles could also enhance reaction control, safety, and scalability for these synthetic processes frontiersin.org.

Advanced Spectroscopic Characterization of Excited States and Charge Transfer Phenomena

Understanding the photophysical properties of this compound and its derivatives is critical for their application in optoelectronic materials and sensing. Advanced spectroscopic techniques are essential for probing the excited states and charge transfer dynamics within these molecules.

Future research should leverage time-resolved spectroscopy, such as transient absorption spectroscopy and time-resolved fluorescence, to elucidate the ultrafast dynamics of excited states, including intersystem crossing, internal conversion, and energy transfer processes acs.org. Investigating charge transfer phenomena is particularly important for applications in organic electronics. Techniques like transient photocurrent measurements and ultrafast electron transfer studies can provide insights into how the molecular structure, including the octyl chain, influences charge mobility and exciton (B1674681) behavior.

Quantum chemical calculations, coupled with experimental spectroscopic data, will be instrumental in predicting and understanding excited-state properties and charge transfer pathways. This synergistic approach can guide the design of new phenanthrene-based materials with optimized photophysical characteristics for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The exploration of fluorescence quenching mechanisms and Förster resonance energy transfer (FRET) in systems incorporating this compound derivatives could also reveal new sensing modalities.

Rational Design and Synthesis of this compound Derivatives for Tailored Applications

The ability to rationally design and synthesize derivatives of this compound is key to unlocking its full potential in various technological fields. This involves understanding how structural modifications influence molecular and material properties.

Future research should focus on developing structure-property relationships that guide the synthesis of novel derivatives. For instance, modifying the length or branching of the alkyl chain, or introducing functional groups onto the phenanthrene core, could tune solubility, electronic properties, and self-assembly behavior. For applications in organic electronics, derivatives might be designed to enhance charge transport, tune emission wavelengths, or improve device stability. Research into phenanthrene-based tylophorine (B1682047) analogs, for example, has demonstrated the impact of specific substitutions on biological activity mdpi.comnih.gov, indicating the broad applicability of rational design principles.

The synthesis of these derivatives will benefit from the development of regioselective functionalization strategies. While direct C–H functionalization is a promising avenue, achieving precise control over substitution patterns on the phenanthrene core remains a challenge rsc.orgrsc.orgacs.org. Future work could explore directed metalation techniques, photocatalytic functionalization, or novel cross-coupling strategies to introduce diverse functionalities at specific positions, including the 9-position and other sites on the phenanthrene skeleton.

Deeper Elucidation of Structure-Function Relationships in Materials Science

Connecting the molecular structure of this compound and its derivatives to their macroscopic material properties is a critical area for future research. The presence of the octyl chain, for example, can significantly influence solubility, film morphology, and solid-state packing, which in turn affect electronic and optical performance.

Future studies should systematically investigate how variations in the alkyl chain (e.g., length, branching, incorporation of heteroatoms) and modifications to the phenanthrene core impact key material properties. This includes exploring the self-assembly behavior of these molecules in thin films, their thermal stability, and their performance in organic electronic devices such as organic field-effect transistors (OFETs) and OLEDs.

Advanced characterization techniques, including X-ray diffraction (XRD), atomic force microscopy (AFM), and solid-state NMR, will be crucial for understanding solid-state packing and morphology. Correlating these structural features with measured electronic properties (e.g., charge carrier mobility, energy levels) and optical properties (e.g., photoluminescence quantum yield, absorption spectra) will provide the fundamental understanding needed for rational materials design. Research into alkylated PAHs has shown that alkyl chains can improve solubility and processability, which are vital for fabricating organic electronic devices nsf.govmdpi.com. Understanding these structure-function relationships for this compound derivatives will enable the development of next-generation materials.

Comprehensive Understanding of Biological Mechanisms of Action

While this article excludes safety and adverse effect profiles, understanding the biological mechanisms of action of this compound is relevant for assessing its interactions within biological systems, potentially for applications in areas like bioremediation or as molecular probes.

Future research should focus on elucidating how this compound interacts with biological macromolecules and cellular components. This could involve studying its uptake mechanisms into cells, its metabolic pathways, and its binding affinities to specific proteins or DNA. For instance, understanding how the octyl chain affects membrane permeability and intracellular localization would be valuable.

Investigating the biodegradation pathways of this compound by microorganisms is another important aspect. This research could identify specific enzymes or microbial consortia capable of metabolizing this compound, which could inform strategies for environmental remediation of PAH-contaminated sites. Studies on the biotransformation of related PAHs have revealed complex enzymatic processes involved in their metabolism, often initiated by monooxygenases nih.gov. Applying similar mechanistic studies to this compound could uncover its specific interactions and transformation products in biological environments.

Compound List:

this compound

Phenanthrene

Alkylphenanthrenes

Polycyclic Aromatic Hydrocarbons (PAHs)

9,10-Dihydrophenanthrene

9-Substituted Phenanthrenes

Phenanthrene-based Tylophorine Derivatives (PBTs)

Heteroatom-containing Polycyclic Aromatic Hydrocarbons (H-PAHs)

Angular-benzothiophenes (ABTs)

Indenothiophenes (IDTs)

Rubicenes

Thioxanthone Derivatives

Alkyl Aromatic Hydrocarbons (AAHs)

Dibenzothiophenes (DBTs)

Q & A

Q. What are the recommended methods for synthesizing and characterizing 9-Octylphenanthrene in laboratory settings?

The synthesis of this compound derivatives typically involves Friedel-Crafts alkylation or substitution reactions. For example, phenanthrene derivatives can be synthesized using AlCl₃ as a catalyst in non-polar solvents (e.g., benzene) under controlled temperatures (e.g., 70°C) . Post-reaction purification via silica gel column chromatography is critical to isolate the target compound. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRESIMS) to confirm molecular structure and purity . Ensure solvent removal under reduced pressure and validate reaction completion using thin-layer chromatography (TLC).

Q. What stability and reactivity precautions are essential when handling this compound?

this compound is stable under standard laboratory conditions but may decompose upon exposure to strong oxidizers, releasing hazardous byproducts like carbon monoxide (CO) and halogenated compounds . Store in sealed, grounded containers in cool, dry environments. Avoid contact with ignition sources and implement electrostatic discharge precautions during transfer . Reactivity data for structurally similar compounds (e.g., 9-Bromophenanthrene) suggest no polymerization risk, but thermal degradation studies should precede high-temperature applications .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

Conduct biodegradation assays using OECD 301 guidelines to evaluate aerobic microbial degradation. Measure octanol-water partition coefficients (log Kow) to predict bioaccumulation potential. For photodegradation studies, expose the compound to UV light in aqueous solutions and analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Include controls for hydrolysis and oxidation pathways .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data for this compound derivatives be resolved?

Contradictions often arise from variability in cell lines, exposure times, or solvent effects (e.g., DMSO cytotoxicity). To mitigate this:

- Standardize assay protocols (e.g., MTT or SRB assays) across multiple cell lines (e.g., HeLa, MCF-7).

- Validate results using orthogonal methods (e.g., flow cytometry for apoptosis).

- Perform dose-response curves and statistical meta-analyses to identify outliers . Pharmacophore modeling, as applied in phenanthrene derivative studies, can clarify structure-activity relationships (SAR) and highlight confounding substituents .

Q. What computational strategies are effective for predicting the pharmacological properties of this compound?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., tubulin or DNA topoisomerases). Pharmacophore models should incorporate steric, electronic, and hydrophobic features derived from active analogs . Pre-register computational frameworks (e.g., hypothesis, data filters) to enhance reproducibility, as recommended by open science practices . Validate predictions with in vitro assays and adjust models using machine learning algorithms trained on bioactivity datasets.

Q. How can researchers optimize synthetic yields of this compound derivatives while minimizing byproducts?

Employ design of experiments (DoE) to optimize reaction parameters:

- Vary catalyst loadings (AlCl₃ or FeCl₃) and solvent polarity (benzene vs. dichloromethane).

- Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy.

- Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce energy consumption and byproduct formation . Post-synthesis, apply high-performance liquid chromatography (HPLC) to quantify purity and identify side products.

Q. What analytical techniques are most reliable for detecting this compound in environmental samples?

Combine solid-phase extraction (SPE) with gas chromatography-tandem mass spectrometry (GC-MS/MS) for trace-level detection in water or soil. For complex matrices, use matrix-matched calibration standards to correct for ion suppression. Confirmatory analysis via high-resolution mass spectrometry (HRMS) ensures specificity . Report limits of detection (LOD) and quantification (LOQ) in compliance with EPA guidelines.

Methodological Guidelines

- Safety Protocols : Always use fume hoods, nitrile gloves, and flame-resistant lab coats. In case of exposure, follow CLP-based first-aid measures (e.g., eye rinsing with water for 15 minutes, medical consultation for inhalation incidents) .

- Data Integrity : Pre-register hypotheses and analytical plans to avoid bias . Use tools like Open Science Framework (OSF) for transparent workflow documentation.

- Literature Review : Prioritize primary sources from databases like SciFinder or Reaxys, using keywords such as "phenanthrene derivatives," "alkylation," and "cytotoxicity" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.